molecular formula C6H10N2O B13531064 N-Methyl-1-(4-methylisoxazol-3-yl)methanamine

N-Methyl-1-(4-methylisoxazol-3-yl)methanamine

Cat. No.: B13531064
M. Wt: 126.16 g/mol
InChI Key: RQGIIBQIXRFLKI-UHFFFAOYSA-N
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Description

Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

N-methyl-1-(4-methyl-1,2-oxazol-3-yl)methanamine

InChI

InChI=1S/C6H10N2O/c1-5-4-9-8-6(5)3-7-2/h4,7H,3H2,1-2H3

InChI Key

RQGIIBQIXRFLKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CON=C1CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine typically involves the reaction of 4-methyl-1,2-oxazole with methylamine under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the oxazole, followed by the addition of methylamine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, which can modulate the activity of the target molecule. This compound may also act as a ligand, binding to metal ions and affecting their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl[(4-methyl-1,2-oxazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and industrial processes .

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